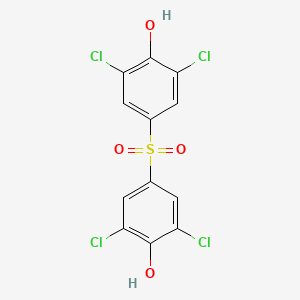

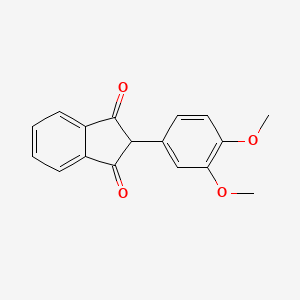

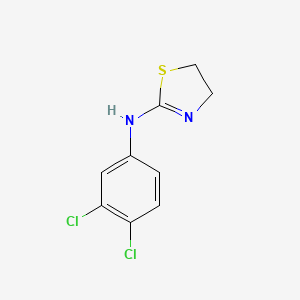

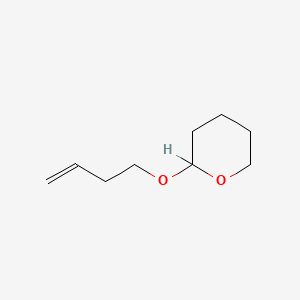

![molecular formula C11H14N2O5S B1347232 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid CAS No. 7478-88-8](/img/structure/B1347232.png)

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid, also known as 3-APA, is an organic compound that is widely used in various scientific fields. It is a sulfonamide derivative of 4-acetamidophenol, an aromatic compound with a variety of applications. 3-APA has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds, as well as in the treatment of diseases such as cancer and diabetes. 3-APA has also been used to study the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of various drugs.

Applications De Recherche Scientifique

Antimicrobial Applications

The compound has been synthesized as a promising scaffold for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Treatment of Multidrug-Resistant Infections

Infections caused by multidrug-resistant bacterial and fungal pathogens represent a significant global health concern. The compound has shown potential in developing novel compounds targeting these drug-resistant microbial strains .

Activity Against Candida Auris

The derivatives of the compound demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Broad-Spectrum Antimicrobial Activity

Hydrazones, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species .

Nonsteroidal Anti-Inflammatory Drug (NSAID)

Medical, Environmental, and Industrial Research

Mécanisme D'action

Target of Action

The primary targets of 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid are Carbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining the pH and fluid balance in the body.

Mode of Action

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid interacts with its targets, Carbonic anhydrase 1 and Carbonic anhydrase 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH and fluid balance in the body.

Biochemical Pathways

The inhibition of Carbonic anhydrase 1 and Carbonic anhydrase 2 by 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid affects several biochemical pathways. These include the carbon dioxide transport and the bicarbonate buffer system, which are crucial for maintaining the pH balance in the body .

Result of Action

The molecular and cellular effects of 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid’s action include changes in the pH balance and fluid regulation in the body . By inhibiting Carbonic anhydrase 1 and Carbonic anhydrase 2, the compound can affect various physiological processes that depend on these enzymes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its overall therapeutic effects .

Propriétés

IUPAC Name |

3-[(4-acetamidophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-8(14)13-9-2-4-10(5-3-9)19(17,18)12-7-6-11(15)16/h2-5,12H,6-7H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPNHFVXBVQRJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322570 |

Source

|

| Record name | N-(4-Acetamidobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7478-88-8 |

Source

|

| Record name | 7478-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Acetamidobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.